Radical de Coppinger

Descripción general

Descripción

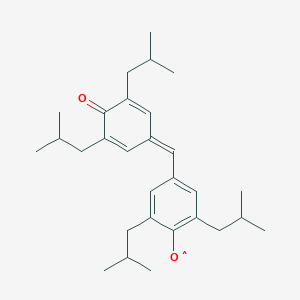

Galvanoxyl (C8H8O3) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the aryloxy group, which consists of molecules with a phenolic hydroxyl group attached to an aromatic ring. Galvanoxyl is a relatively new compound, and its properties and potential uses are still being explored.

Aplicaciones Científicas De Investigación

Polimerización Radical

El radical de Coppinger juega un papel significativo en la polimerización radical, particularmente en la polimerización radical de transferencia de átomos (ATRP). Interactúa con los complejos de cobre(I) y cobre(II), que son cruciales para mediar el proceso de polimerización. Esta interacción conduce a la formación de complejos organocobre(II) y organocobre(III) que facilitan el crecimiento controlado de los polímeros .

Síntesis Orgánica

En síntesis orgánica, el this compound se utiliza para la funcionalización bencílica. Está involucrado en diversas reacciones como la oxidación bencílica, el acoplamiento con compuestos dicarbonílicos y la aminación. Estas reacciones son esenciales para construir moléculas orgánicas complejas con alta precisión .

Espintrónica

Debido a su estructura electrónica estable, el this compound se explora en el campo de la espintrónica. Ofrece potencial para el desarrollo de dispositivos electrónicos basados en el espín, que se basan en el estado de espín del electrón en lugar de su carga, lo que lleva a dispositivos con velocidades de procesamiento más rápidas y menor consumo de energía .

Propiedades Antioxidantes

Galvanoxyl, en particular, es conocido por sus propiedades antioxidantes. Puede actuar como un eliminador de otros radicales, lo que lo hace valioso para estudiar el estrés oxidativo y el proceso de envejecimiento a nivel molecular. Su capacidad para neutralizar los radicales libres también es beneficiosa en ciencia de materiales para prevenir la degradación .

Imagen por Resonancia Magnética (IRM)

Las propiedades magnéticas del this compound lo hacen adecuado para su uso en agentes de contraste de IRM. Su naturaleza radical estable permite un contraste de imagen mejorado, proporcionando imágenes más claras y detalladas para el diagnóstico médico .

Estudios Fotofísicos

El this compound se utiliza en estudios fotofísicos para comprender el comportamiento de los electrones tras la absorción de la luz. Su naturaleza radical estable permite a los investigadores estudiar procesos de transferencia de electrones inducidos por la luz, que son fundamentales en la conversión de energía solar y la terapia fotodinámica .

Ciencia de Materiales

En ciencia de materiales, el this compound contribuye al desarrollo de nuevos materiales con propiedades únicas como la conductividad, la anticorrosión y la actividad fotocatalítica. Estos materiales tienen aplicaciones en electrónica, almacenamiento de energía y bioquímica .

Mecanismo De Acción

Target of Action

It is primarily used as a probe for studying radical reactions and as an inhibitor of radical polymerization .

Mode of Action

It is known to interact with its targets through radical scavenging . This means it can neutralize free radicals in the system, thereby preventing them from causing damage to cells and tissues.

Biochemical Pathways

Coppinger’s Radical affects the biochemical pathways involved in radical reactions . By scavenging free radicals, it can prevent the chain reactions that these radicals would otherwise cause. This can have downstream effects on various biochemical pathways, particularly those involving oxidative stress and inflammation.

Result of Action

The primary result of Coppinger’s Radical’s action is the neutralization of free radicals . This can help to prevent cellular damage and inflammation, and may also inhibit radical polymerization .

Safety and Hazards

Direcciones Futuras

Insights into the electronic structure of galvinoxyl are of interest to elucidate its attractive photophysical and magnetic properties and to pave way for a sensible design of novel applications . Such a feature may thus prove useful in monitoring the scavenging dynamics of galvinoxyl using the core-excitation spectroscopy .

Análisis Bioquímico

Biochemical Properties

Coppinger’s Radical plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The extensive delocalization of the spin on the arene and the endocyclic nitrogens gives Coppinger’s Radical its unique electronic and magnetic properties . The compound’s excellence in chemical and thermal stability makes it a potential candidate for various applications .

Cellular Effects

It is known that copper ions, which are related to Coppinger’s Radical, can regulate cellular changes that underlie transitions in cell state . Copper ions found in cell organelles like mitochondria can directly catalyze the oxidation of metabolic molecules .

Molecular Mechanism

The molecular mechanism of action of Coppinger’s Radical is complex and involves a variety of interactions at the molecular level. The compound’s unique electronic properties allow it to participate in a variety of chemical reactions

Temporal Effects in Laboratory Settings

It is known that the compound exhibits excellent stability, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Coppinger’s Radical at different dosages in animal models have not been extensively studied. It is known that copper, a related element, plays a critical role in various biological processes, and its dysregulation can lead to diseases .

Metabolic Pathways

Coppinger’s Radical is likely involved in various metabolic pathways due to its interaction with copper. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that copper ions, which are related to Coppinger’s Radical, are transported and distributed within cells and tissues via specific transporters and binding proteins .

Subcellular Localization

It is known that copper ions, which are related to Coppinger’s Radical, can be found in various subcellular compartments, including mitochondria .

Propiedades

| { "Design of the Synthesis Pathway": "Galvanoxyl can be synthesized through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl cyanoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dimethoxy-5-nitrobenzaldehyde", "2,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde are reacted together in the presence of sodium ethoxide in ethanol to form 2,4-dimethoxy-5-nitrobenzaldehyde.", "Step 2: Reduction of 2,4-dimethoxy-5-nitrobenzaldehyde", "2,4-dimethoxy-5-nitrobenzaldehyde is reduced using sodium borohydride in acetic acid to form 2,4-dimethoxy-5-amino-benzaldehyde.", "Step 3: Synthesis of Galvanoxyl", "2,4-dimethoxy-5-amino-benzaldehyde is reacted with ethyl cyanoacetate in ethanol to form Galvanoxyl." ] } | |

| 2370-18-5 | |

Fórmula molecular |

C29H41O2 |

Peso molecular |

421.6 g/mol |

InChI |

InChI=1S/C29H41O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h13-17H,1-12H3 |

Clave InChI |

GNZDAXRYGVFYPU-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C |

SMILES canónico |

CC(C)(C)C1=CC(=CC(=C1[O])C(C)(C)C)C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |

Sinónimos |

Galvinoxy; Galvinoxyl; Galvinoxyl Radical; Coppinger’s Radical; 4-[[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-2,6-bis(1,1-dimethylethyl)phenoxy; 2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-to |

Origen del producto |

United States |

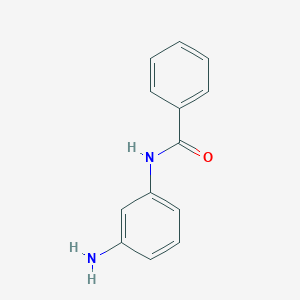

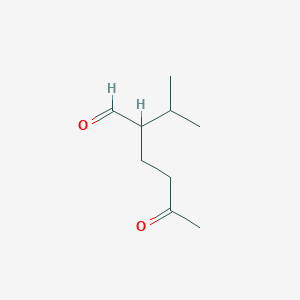

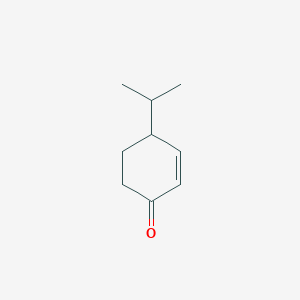

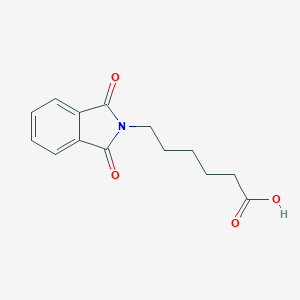

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

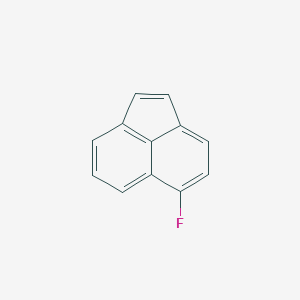

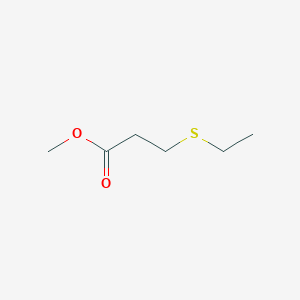

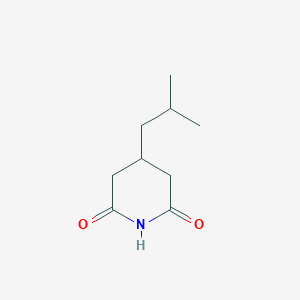

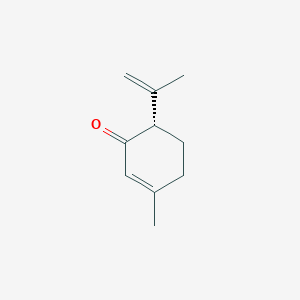

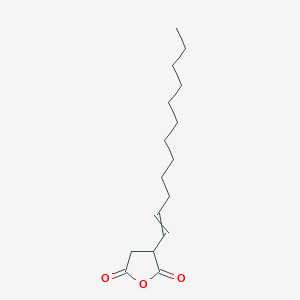

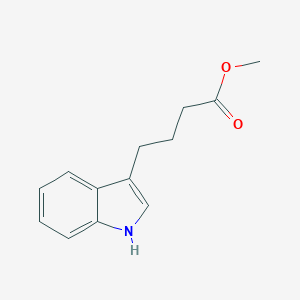

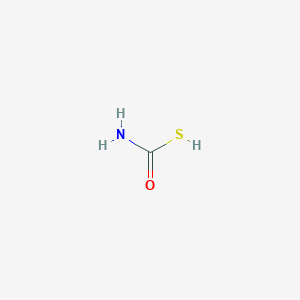

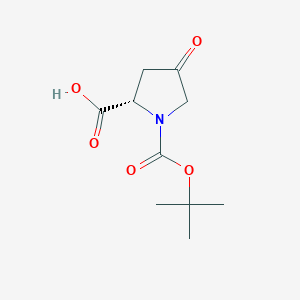

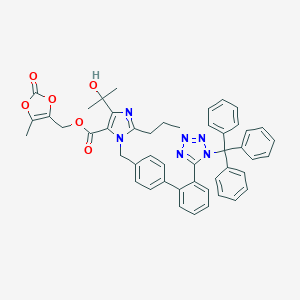

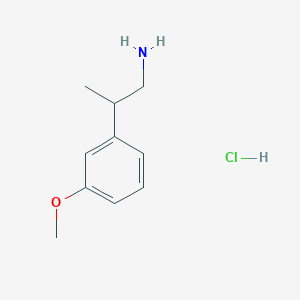

Feasible Synthetic Routes

Q1: What is Galvanoxyl and how is it used in research?

A1: Galvanoxyl (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) is a stable free radical compound frequently employed in antioxidant research. Due to its stable radical nature, it readily reacts with antioxidant molecules. This reaction can be monitored through techniques like electron paramagnetic resonance (EPR) spectroscopy or by observing the decrease in its characteristic absorbance at 437 nm [, ]. This allows researchers to evaluate the scavenging activity of various compounds against this specific radical.

Q2: Can you give an example of how Galvanoxyl's activity was compared to other known antioxidants?

A2: Researchers investigated the antioxidant capacity of sea buckthorn oils using various methods, including assessment of their scavenging activity against the Galvanoxyl radical. They compared this activity to the radical scavenging ability of the oils against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2’-azinobis-3-ethylbenzotiazoline-6-sulphonic acid) radicals. This allowed for a comprehensive comparison of the oils' antioxidant potential across different radical systems [].

Q3: What are the advantages of using Galvanoxyl compared to other radical scavenging assays?

A3: While the provided research papers don't explicitly highlight the advantages of Galvanoxyl over other assays, its use offers certain benefits. Its stability makes it easy to handle and store, and the clear spectroscopic changes upon reaction with antioxidants allow for straightforward quantification of scavenging activity.

Q4: Are there limitations to using Galvanoxyl as a model for assessing antioxidant activity?

A4: While a valuable tool, it's important to note that Galvanoxyl represents just one type of free radical. Antioxidants often exhibit different reactivity profiles depending on the specific radical species involved. Relying solely on Galvanoxyl scavenging activity might not reflect the full spectrum of an antioxidant's capabilities in biological systems, which involve a complex interplay of various reactive oxygen species. Therefore, it is essential to employ a variety of assays to obtain a comprehensive understanding of an antioxidant's activity [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.